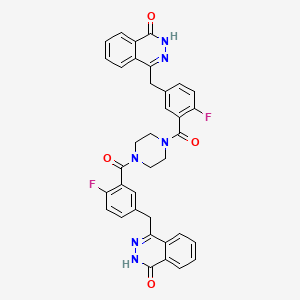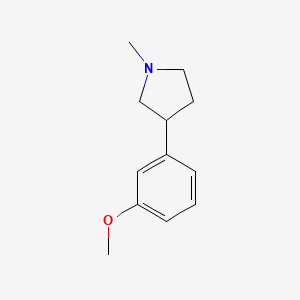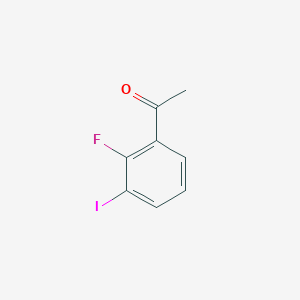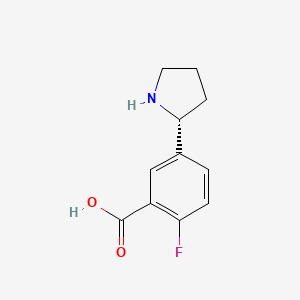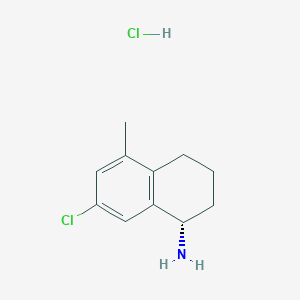
3-(((Tert-butoxycarbonyl)amino)(phenyl)methyl)cyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(((Tert-butoxycarbonyl)amino)(phenyl)methyl)cyclobutane-1-carboxylic acid is an organic compound that features a cyclobutane ring substituted with a carboxylic acid group and a tert-butoxycarbonyl (Boc)-protected amino group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((Tert-butoxycarbonyl)amino)(phenyl)methyl)cyclobutane-1-carboxylic acid typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The cyclobutane ring can be introduced through various cyclization reactions, often involving the use of cyclobutanone derivatives .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
Análisis De Reacciones Químicas
Types of Reactions
3-(((Tert-butoxycarbonyl)amino)(phenyl)methyl)cyclobutane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carboxylic acid group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-(((Tert-butoxycarbonyl)amino)(phenyl)methyl)cyclobutane-1-carboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(((Tert-butoxycarbonyl)amino)(phenyl)methyl)cyclobutane-1-carboxylic acid involves its ability to act as a protecting group for amino acids. The Boc group can be selectively removed under acidic conditions, allowing for the controlled synthesis of peptides and other complex molecules. The compound’s reactivity is influenced by the presence of the cyclobutane ring and the carboxylic acid group, which can participate in various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
1-(3-(((Tert-butoxycarbonyl)amino)methyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid: Similar in structure but contains a pyrazole ring and a trifluoromethyl group.
N-Boc-1-aminocyclobutanecarboxylic acid: Similar in structure but lacks the phenyl group.
Uniqueness
3-(((Tert-butoxycarbonyl)amino)(phenyl)methyl)cyclobutane-1-carboxylic acid is unique due to its combination of a cyclobutane ring, a Boc-protected amino group, and a carboxylic acid group. This combination provides a versatile platform for various chemical reactions and applications in synthesis, making it a valuable compound in both research and industry .
Propiedades
Fórmula molecular |
C17H23NO4 |
|---|---|
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
3-[[(2-methylpropan-2-yl)oxycarbonylamino]-phenylmethyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-14(11-7-5-4-6-8-11)12-9-13(10-12)15(19)20/h4-8,12-14H,9-10H2,1-3H3,(H,18,21)(H,19,20) |
Clave InChI |
CTGYSPYTFPMGMN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(C1CC(C1)C(=O)O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






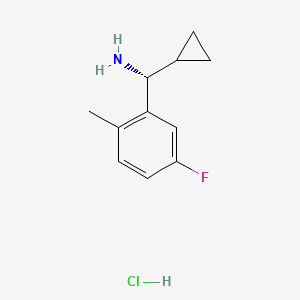
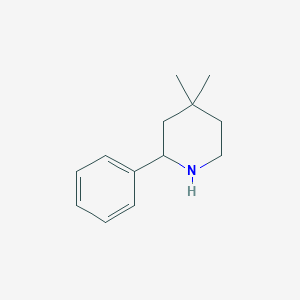

![1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL](/img/structure/B15235284.png)

